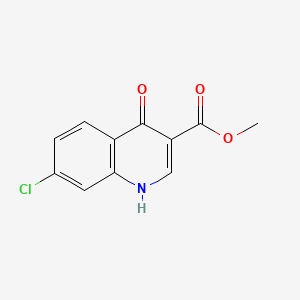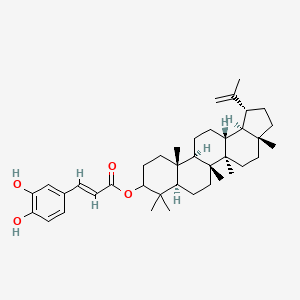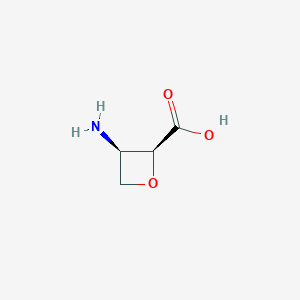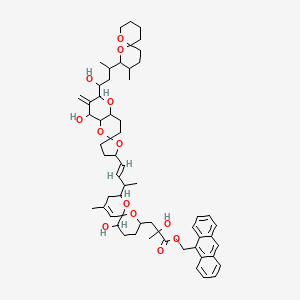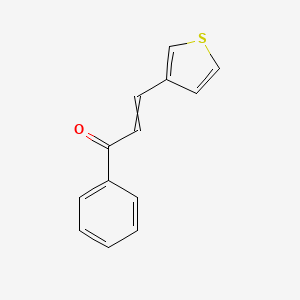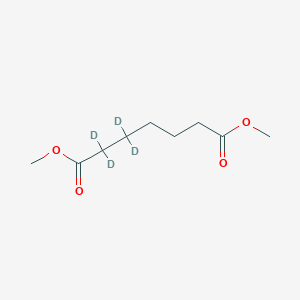
Dimethyl heptanedioate-2,2,6,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DiMethyl Heptanedioate—d4, also known as dimethyl pimelate, is a deuterated compound with the molecular formula C₉H₁₂D₄O₄. It is a stable isotope-labeled compound used in various scientific research fields. The compound is a derivative of heptanedioic acid, where the hydrogen atoms are replaced with deuterium, making it useful in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
DiMethyl Heptanedioate—d4 can be synthesized through the esterification of heptanedioic acid with methanol in the presence of a deuterated catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Heptanedioic acid+Methanol→DiMethyl Heptanedioate—d4+Water
Industrial Production Methods
In an industrial setting, the production of DiMethyl Heptanedioate—d4 involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated methanol and a suitable catalyst is crucial for the successful synthesis of the deuterated ester.
Chemical Reactions Analysis
Types of Reactions
DiMethyl Heptanedioate—d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanedioic acid.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanedioic acid.
Reduction: Diols (e.g., 1,7-heptanediol).
Substitution: Various substituted esters and amides.
Scientific Research Applications
DiMethyl Heptanedioate—d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DiMethyl Heptanedioate—d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the movement and transformation of molecules within biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Heptanedioate: The non-deuterated version of DiMethyl Heptanedioate—d4.
Dimethyl Succinate: A shorter-chain ester with similar chemical properties.
Dimethyl Adipate: Another ester with a slightly longer carbon chain.
Uniqueness
DiMethyl Heptanedioate—d4 is unique due to its deuterium labeling, which makes it particularly valuable in studies requiring isotopic differentiation. This property allows for more precise tracking and analysis in various scientific applications compared to its non-deuterated counterparts.
Properties
IUPAC Name |
dimethyl 2,2,3,3-tetradeuterioheptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-WVTKESLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C([2H])([2H])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)
